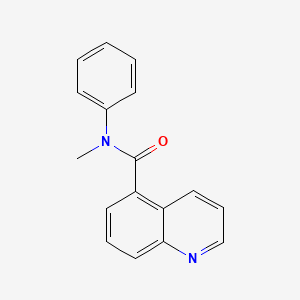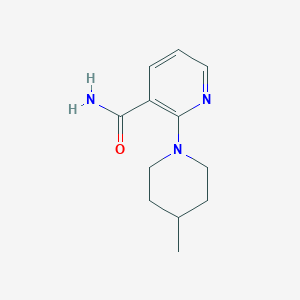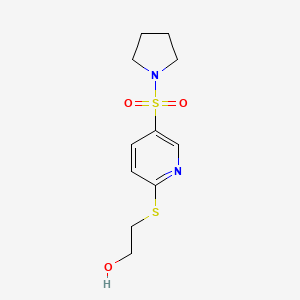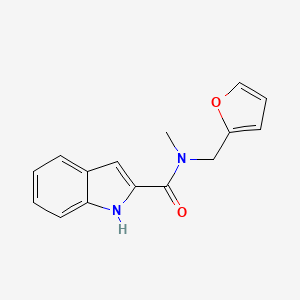
N-methyl-N-phenylquinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPQA is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Due to its potential therapeutic applications, MPQA has been the subject of extensive research in recent years.
Mechanism of Action
The exact mechanism of action of MPQA is not fully understood. However, it has been suggested that MPQA exerts its biological effects by modulating various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
MPQA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPQA has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPQA in lab experiments is its potential therapeutic applications. MPQA has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for drug development. However, one of the limitations of using MPQA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MPQA. One potential direction is to investigate the effects of MPQA on other signaling pathways, such as the Wnt/β-catenin pathway and the Notch pathway. Additionally, further studies are needed to determine the optimal dosage and administration route of MPQA for its potential therapeutic applications. Furthermore, it would be interesting to investigate the effects of MPQA on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, MPQA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and antitumor properties and has been found to modulate various signaling pathways. While there are limitations to using MPQA in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Future research on MPQA should focus on investigating its effects on other signaling pathways and diseases.
Synthesis Methods
The synthesis of MPQA involves the reaction of 2-aminobenzophenone with methyl ethyl ketone in the presence of a catalyst, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then purified through recrystallization to obtain pure MPQA.
Scientific Research Applications
MPQA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, MPQA has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, MPQA has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
N-methyl-N-phenylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(13-7-3-2-4-8-13)17(20)15-9-5-11-16-14(15)10-6-12-18-16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXTDLOXJUYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylquinoline-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)



![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
